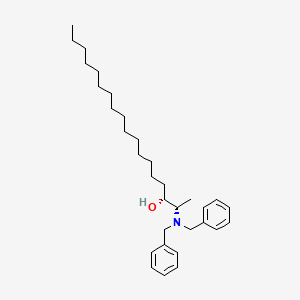
(2S,3R)-2-(dibenzylamino)octadecan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(dibenzylamino)octadecan-3-ol is a chiral compound with a complex structure, featuring both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(dibenzylamino)octadecan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecanal and dibenzylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between octadecanal and dibenzylamine under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-(dibenzylamino)octadecan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2S,3R)-2-(dibenzylamino)octadecan-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-(dibenzylamino)octadecan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2-(dibenzylamino)hexadecan-3-ol
- (2S,3R)-2-(dibenzylamino)dodecan-3-ol
- (2S,3R)-2-(dibenzylamino)octadecan-2-ol
Uniqueness
(2S,3R)-2-(dibenzylamino)octadecan-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
247067-43-2 |
|---|---|
Fórmula molecular |
C32H51NO |
Peso molecular |
465.8 g/mol |
Nombre IUPAC |
(2S,3R)-2-(dibenzylamino)octadecan-3-ol |
InChI |
InChI=1S/C32H51NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-21-26-32(34)29(2)33(27-30-22-17-15-18-23-30)28-31-24-19-16-20-25-31/h15-20,22-25,29,32,34H,3-14,21,26-28H2,1-2H3/t29-,32+/m0/s1 |
Clave InChI |
AUGRPIHBMZBMKB-BHDXBOSCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


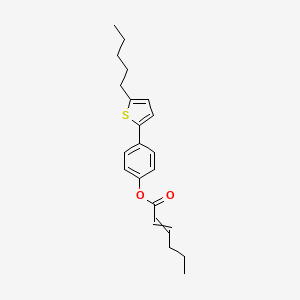
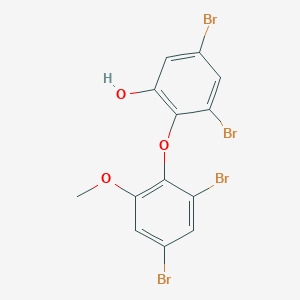
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)




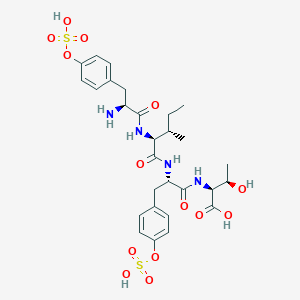
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
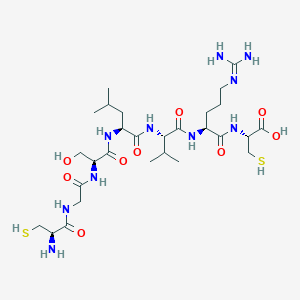
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
